

An In-depth Technical Guide to the Pharmacological Properties and Bioactivities of Isoastilbin

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Compound of Interest

Compound Name: *Isoastilbin*

Cat. No.: *B1163041*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoastilbin, a dihydroflavonol glycoside, is a naturally occurring flavonoid found in various medicinal plants, including those of the Smilax genus. As a stereoisomer of the more extensively studied astilbin, **isoastilbin** is gaining increasing attention for its diverse and potent pharmacological properties. This technical guide provides a comprehensive overview of the current scientific understanding of **isoastilbin**, focusing on its bioactivities, underlying mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties

Isoastilbin is structurally defined as (2R,3S)-taxifolin-3-O- α -L-rhamnoside. Its chemical structure plays a crucial role in its biological activities and distinguishes it from its stereoisomers, such as astilbin ((2R,3R)-taxifolin-3-O- α -L-rhamnoside).

Property	Value
Molecular Formula	C21H22O11
Molecular Weight	450.39 g/mol
IUPAC Name	(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy}chroman-4-one
PubChem CID	9981176[1]

Pharmacological Properties and Bioactivities

Isoastilbin exhibits a wide spectrum of pharmacological activities, with its antioxidant and anti-inflammatory properties being the most extensively documented. Emerging research also points towards its potential as an anticancer and immunomodulatory agent.

Antioxidant Activity

Isoastilbin demonstrates significant free radical scavenging capabilities, contributing to its potential protective effects against oxidative stress-related pathologies. Its antioxidant capacity has been quantified in various in vitro assays.

Table 1: Antioxidant Activity of **Isoastilbin**

Assay	IC50 Value (µg/mL)	Source
DPPH Radical Scavenging	4.01 ± 0.18	[2]
ABTS+ Radical Scavenging	3.11 ± 0.90	[2]

These values indicate that **isoastilbin** is a potent antioxidant, with radical scavenging activities comparable to or even exceeding those of its isomer, astilbin, in some studies.[2]

Anti-inflammatory Activity

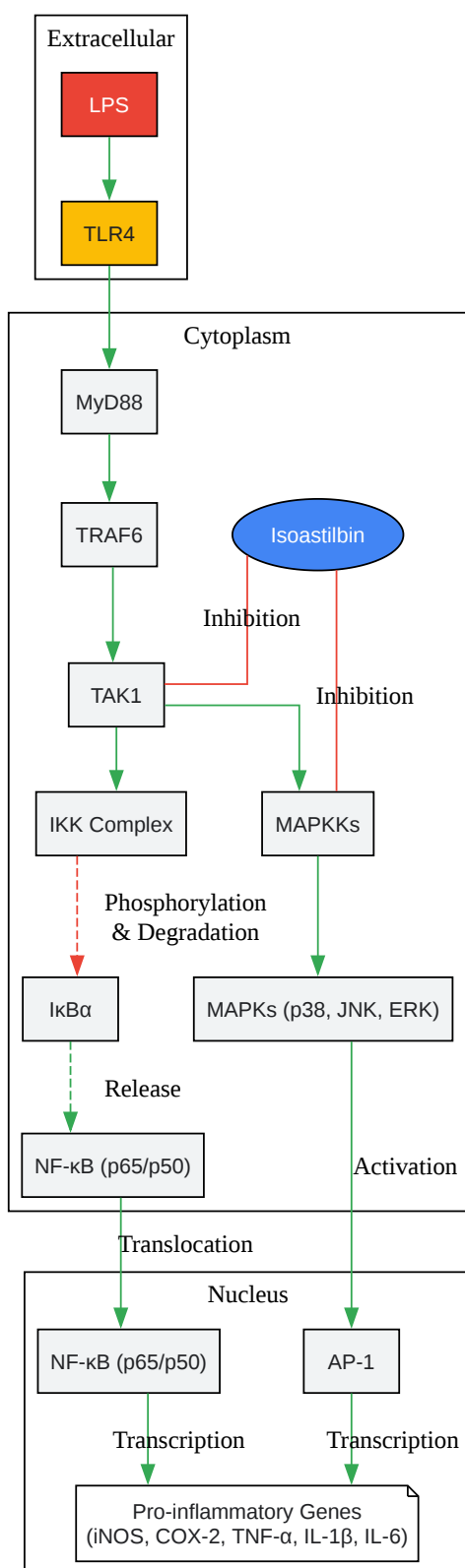
Isoastilbin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vitro studies using

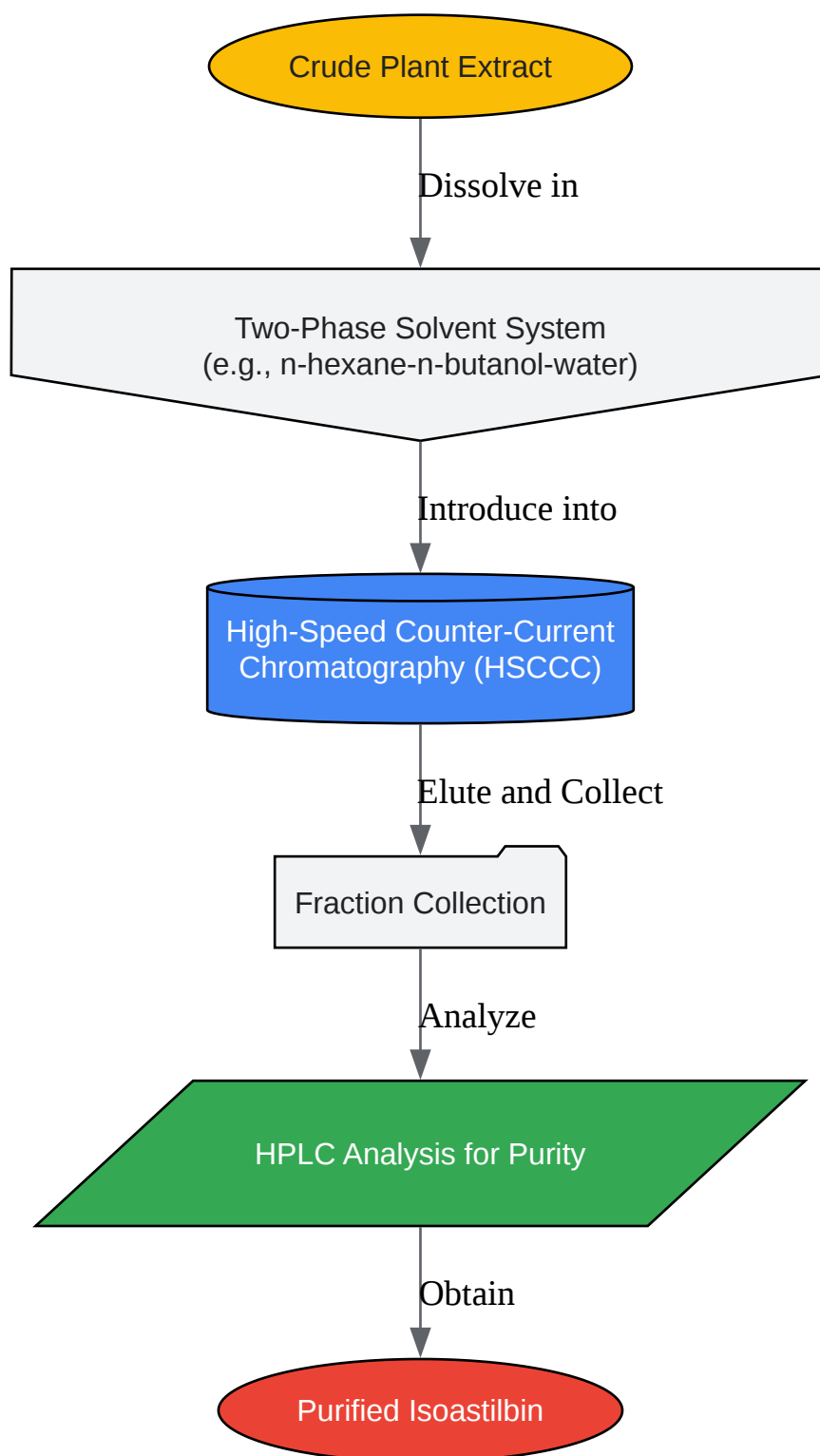
lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have demonstrated that **isoastilbin** can significantly inhibit the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of **Isoastilbin**

Bioactivity	Cell Line	Key Findings	Source
Inhibition of NO production	LPS-stimulated RAW264.7 cells	Significantly inhibited the secretion of nitric oxide (NO).	[2]
Inhibition of Cytokine Secretion	LPS-stimulated RAW264.7 cells	Significantly inhibited the secretion of IL-1 β and IL-6.	[2]
Inhibition of NF- κ B Pathway	LPS-stimulated RAW264.7 cells	Inhibited the protein expression of NF- κ B p-p65.	[2]

The anti-inflammatory mechanism of **isoastilbin** is largely attributed to its ability to suppress the activation of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.





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